molecular formula C11H13BrN2 B2759287 5-bromo-3-isopropyl-2-methyl-2H-indazole CAS No. 1528976-72-8

5-bromo-3-isopropyl-2-methyl-2H-indazole

Cat. No.: B2759287
CAS No.: 1528976-72-8
M. Wt: 253.143
InChI Key: BPWLZIRVIFVPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-bromo-3-isopropyl-2-methyl-2H-indazole involves several steps :

    Acyl Chlorination: The starting material, 2-fluoro-5-bromobenzoic acid, is reacted with thionyl chloride to form an acyl chloride intermediate.

    Grignard Reaction: The acyl chloride intermediate is then reacted with an isopropyl Grignard reagent to form a tertiary alcohol.

    Hydrazine Hydrate Reaction: The tertiary alcohol is treated with hydrazine hydrate to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-isopropyl-2-methyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-isopropyl-2-methyl-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-bromo-2-methyl-3-propan-2-ylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)13-14(11)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLZIRVIFVPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.